molecular formula C10H9FN4O2 B1482252 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2098093-74-2

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482252
CAS No.: 2098093-74-2
M. Wt: 236.2 g/mol
InChI Key: OLLLUCPLNFTKNV-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazinyl boronic acids or stannanes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the pyrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazinyl group can modulate its electronic properties. These interactions can lead to the activation or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-iodoethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluoroethyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLUCPLNFTKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

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